molecular formula C21H26N4O4 B4142321 N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide

N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide

Cat. No.: B4142321
M. Wt: 398.5 g/mol
InChI Key: FGFYZSKOWIIDLM-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide is a complex organic compound with a unique structure that includes a piperazine ring, a nitro group, and a benzamide moiety

Properties

IUPAC Name

N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-2-24(17-6-4-3-5-7-17)21(27)19-16-18(25(28)29)8-9-20(19)23-12-10-22(11-13-23)14-15-26/h3-9,16,26H,2,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFYZSKOWIIDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a nitrobenzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid
  • N-(2-hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid)
  • 1-(2-Hydroxyethyl)piperazine

Comparison: N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide is unique due to the presence of the nitro group and the benzamide moiety, which are not found in the similar compounds listed above. These structural differences confer distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide
Reactant of Route 2
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N-ethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitro-N-phenylbenzamide

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